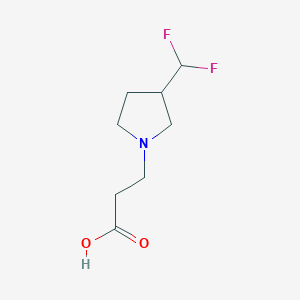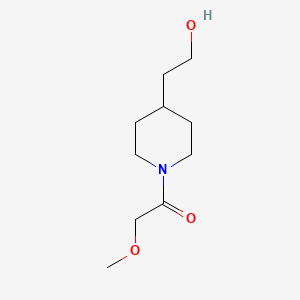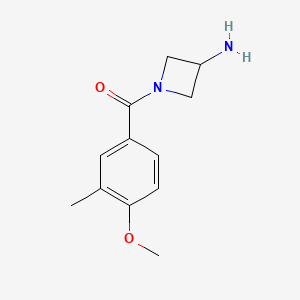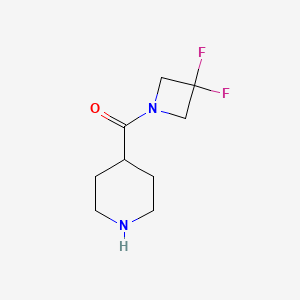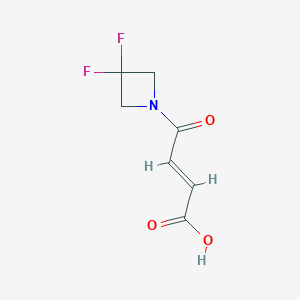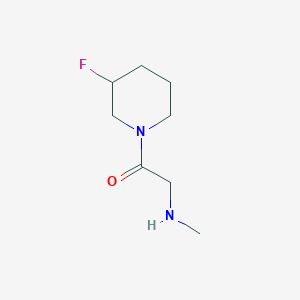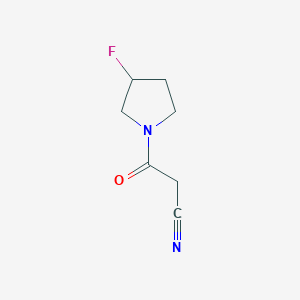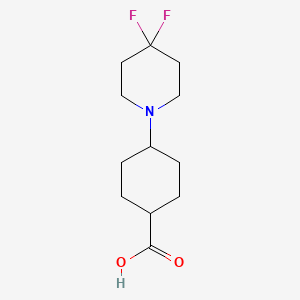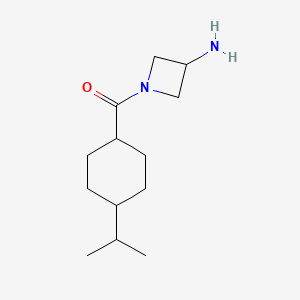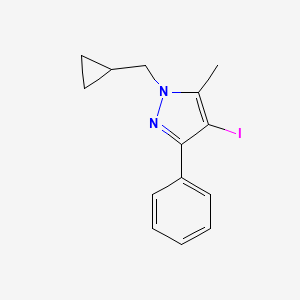
1-(cyclopropylmethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole
Descripción general
Descripción
1-(cyclopropylmethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole (CIPM-I-MPP) is an organometallic compound that has been studied extensively in recent years due to its potential applications in the fields of medicine and material science. This compound is a derivative of pyrazole, a five-membered heterocyclic compound, and is composed of carbon, hydrogen, iodine, and phenyl groups. CIPM-I-MPP has been studied for its ability to act as an organometallic catalyst and its potential use in the synthesis of a variety of organic compounds. In addition, CIPM-I-MPP has been studied for its ability to interact with biological systems and its potential use as a therapeutic agent in the treatment of various diseases.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
1-(cyclopropylmethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole is a derivative of the 3-phenyl-1H-pyrazole class. Research shows that 3-phenyl-1H-pyrazole and its derivatives are significant intermediates for synthesizing various biologically active compounds. These compounds have been extensively studied due to their potential biological activities, particularly in cancer molecular targeted therapy. Targeted therapy aims to specifically inhibit tumor cell proliferation, invasion, metastasis, and promote apoptosis, offering a more selective and less side-effect prone approach compared to traditional chemotherapy. Synthesizing 3-phenyl-1H-pyrazole derivatives is a crucial step in developing these targeted therapies (Liu, Xu, & Xiong, 2017).
Characterization and Structural Analysis
The structural and spectral properties of 3-phenyl-1H-pyrazole derivatives, including 1-(cyclopropylmethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole, have been extensively studied. Techniques such as nuclear magnetic resonance (NMR) and mass spectroscopy are commonly used for this purpose. For instance, the 13C NMR chemical shifts of various N-unsubstituted and N-methyl pyrazole derivatives have been reported, providing valuable information about the structural and electronic properties of these compounds (Cabildo, Claramunt, & Elguero, 1984).
Biological Activity and Applications
The pyrazole class, including 1-(cyclopropylmethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole, has been noted for its diverse biological activities. Some derivatives have demonstrated potential as small molecule inhibitors in cancer treatment. For instance, certain pyrazole derivatives have shown significant antimicrobial activity against Staphylococcus aureus and potential anticancer activity through mechanisms like the activation of autophagy proteins and p53-mediated apoptosis (Parshad, Verma, & Kumar, 2014), (Cadena-Cruz et al., 2021).
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-4-iodo-5-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2/c1-10-13(15)14(12-5-3-2-4-6-12)16-17(10)9-11-7-8-11/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYXDPIEYVGPJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C3=CC=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-4-iodo-5-methyl-3-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



